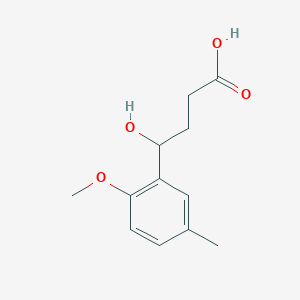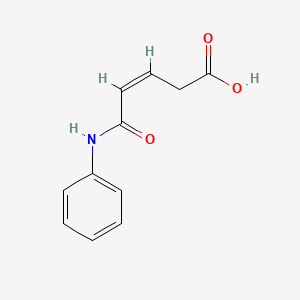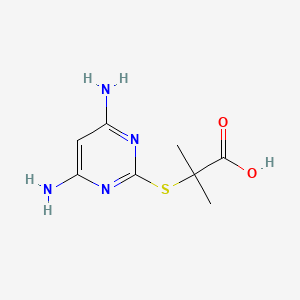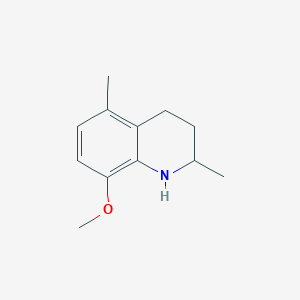
4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid
Übersicht
Beschreibung
4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid, also known as 4-DMAPA, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid that is soluble in water and other polar solvents. 4-DMAPA has a wide range of applications in the fields of medicine, biochemistry, and pharmacology, and is used in the synthesis of pharmaceuticals, cosmetics, dyes, and other organic compounds.
Wirkmechanismus
4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid is a substrate for the enzyme 4-hydroxybutyryl-CoA dehydrogenase, which catalyzes the oxidation of 4-hydroxybutyric acid to form 4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid. This enzyme is involved in the metabolism of fatty acids, and its activity is essential for the proper functioning of cellular processes.
Biochemical and Physiological Effects
4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid has also been shown to modulate the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. In addition, 4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid has been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid has several advantages for laboratory experiments. It is a relatively stable compound that can be stored at room temperature for extended periods of time. It is also highly soluble in water and other polar solvents, making it easy to use in a variety of experiments. However, 4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid is also highly toxic, and should be handled with caution in the laboratory.
Zukünftige Richtungen
There are numerous potential future directions for research on 4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid. These include further studies on its biochemical and physiological effects, as well as studies on its potential therapeutic applications. Additionally, research on the synthesis of 4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid could lead to more efficient and cost-effective production methods. Finally, further research on the enzyme 4-hydroxybutyryl-CoA dehydrogenase could lead to a better understanding of its role in metabolism and the development of new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid is widely used in scientific research due to its unique properties. It is used as a substrate in enzyme assays, as a reagent in organic synthesis, and as a ligand for protein-protein interactions. It is also used in the study of metabolic pathways and drug metabolism, as well as in the study of biochemical and physiological processes.
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-4-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-3-4-10(9(2)7-8)11(13)5-6-12(14)15/h3-4,7,11,13H,5-6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRMHFIKWTZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCC(=O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethyl-phenyl)-4-hydroxy-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propylamine](/img/structure/B3162512.png)



amino]-acetic acid](/img/structure/B3162538.png)






![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)

